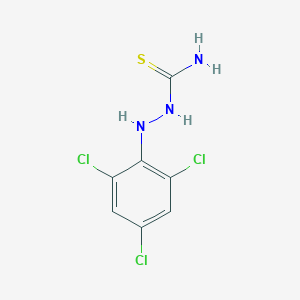

2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide

Beschreibung

Eigenschaften

IUPAC Name |

(2,4,6-trichloroanilino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N3S/c8-3-1-4(9)6(5(10)2-3)12-13-7(11)14/h1-2,12H,(H3,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWGCUILUNSFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NNC(=S)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377082 | |

| Record name | 2-(2,4,6-Trichlorophenyl)hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14576-98-8 | |

| Record name | 2-(2,4,6-Trichlorophenyl)hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide

Introduction

2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide is a halogenated aromatic thiosemicarbazide derivative of increasing interest within the realms of medicinal chemistry and drug discovery. Thiosemicarbazides, as a class, are recognized for their wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3] The unique structural scaffold of these molecules, featuring a reactive thiocarbonyl group and multiple hydrogen bond donors and acceptors, allows for diverse chemical modifications and interactions with biological targets.

The trichlorophenyl moiety in 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide is anticipated to significantly influence its physicochemical characteristics, thereby modulating its pharmacokinetic and pharmacodynamic profile. A comprehensive understanding of properties such as solubility, lipophilicity, and ionization state is paramount for designing effective drug delivery systems and predicting in vivo behavior.

This technical guide provides a detailed exploration of the core physicochemical properties of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this and related compounds. The methodologies presented herein are grounded in established analytical techniques, ensuring scientific rigor and reproducibility.

Molecular Structure and Basic Properties

The foundational attributes of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide are summarized in the table below. These computed properties, sourced from the PubChem database, provide a preliminary overview of the molecule's characteristics.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₃N₃S | PubChem[1] |

| Molecular Weight | 270.6 g/mol | PubChem[1] |

| IUPAC Name | (2,4,6-trichloroanilino)thiourea | PubChem[1] |

| CAS Number | 14576-98-8 | PubChem[1] |

| Topological Polar Surface Area | 82.2 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide

The synthesis of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide can be achieved through the reaction of 2,4,6-trichlorophenylhydrazine with a suitable thiocyanate source. A generalized, robust protocol for the synthesis of related thiosemicarbazides involves the reaction of a hydrazine derivative with an isothiocyanate.

Conceptual Synthesis Pathway

Caption: Generalized synthetic route for 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide.

Detailed Experimental Protocol

Materials:

-

2,4,6-Trichlorophenylhydrazine

-

Ammonium thiocyanate

-

Ethanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Distilled water

Procedure:

-

Preparation of 2,4,6-Trichlorophenylhydrazine Hydrochloride: Dissolve 2,4,6-trichlorophenylhydrazine in anhydrous ethanol. Add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring to precipitate the hydrochloride salt. Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

Reaction with Ammonium Thiocyanate: In a round-bottom flask equipped with a reflux condenser, suspend the 2,4,6-trichlorophenylhydrazine hydrochloride in ethanol. Add an equimolar amount of ammonium thiocyanate.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the crude product and wash thoroughly with water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide.

-

Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by melting point determination.

Physicochemical Properties and Their Determination

Melting Point

The melting point is a critical indicator of a compound's purity and identity.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a rate of 10-15 °C per minute initially.

-

Observation: As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Recording the Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Solubility

Solubility is a key determinant of a drug's bioavailability and formulation feasibility. The "like dissolves like" principle suggests that 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide, with its aromatic and thiourea moieties, will exhibit solubility in polar organic solvents and limited solubility in water.

Experimental Protocol: Equilibrium Solubility Determination

-

Sample Preparation: Add an excess amount of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties. A predicted LogP value for this compound is 3.3, suggesting it is moderately lipophilic.[1]

Experimental Protocol: Shake-Flask Method for LogP Determination

Caption: Workflow for LogP determination using the shake-flask method.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or a base and is crucial for understanding a compound's solubility and permeability at different pH values, which is particularly relevant in physiological environments. The thiosemicarbazide moiety can exhibit both acidic and basic properties.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: Prepare a solution of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide in a suitable co-solvent system (e.g., methanol/water) if its aqueous solubility is low.

-

Titration Setup: Place the solution in a thermostated vessel and immerse a calibrated pH electrode and a titrant delivery tube.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve or by calculating the first derivative of the curve, where the peak corresponds to the equivalence point.

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The expected ¹H NMR spectrum of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit characteristic signals for the aromatic protons on the trichlorophenyl ring and the protons of the hydrazinecarbothioamide moiety. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide is expected to show characteristic absorption bands for N-H stretching, C=S stretching, and aromatic C-H and C=C stretching vibrations.

Conclusion

This technical guide has outlined the key physicochemical properties of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide and provided detailed, field-proven protocols for their determination. A thorough understanding and experimental validation of these properties are essential for the rational design and development of new therapeutic agents based on this promising chemical scaffold. The provided methodologies offer a robust framework for researchers to characterize this and similar molecules, thereby accelerating the drug discovery process.

References

-

PubChem. 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide. National Center for Biotechnology Information. [Link]

- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Thiosemicarbazides and Their Derivatives. Mini-Reviews in Medicinal Chemistry, 7(6), 639-646.

- Plech, T., Wujec, M., Siwek, A., Kosikowska, U., & Malm, A. (2011). Synthesis and antimicrobial activity of thiosemicarbazide and 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 46(1), 241-248.

Sources

- 1. 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide | C7H6Cl3N3S | CID 2763666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide | C7H8ClN3S | CID 2763328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2,4,6-Trichlorophenyl)hydrazine | C6H5Cl3N2 | CID 79234 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide: Nomenclature, Synthesis, and Potential Applications

Executive Summary: This guide provides an in-depth technical overview of 2-(2,4,6-trichlorophenyl)-1-hydrazinecarbothioamide, a molecule belonging to the thiosemicarbazide (or hydrazinecarbothioamide) class of compounds. Thiosemicarbazides are recognized for their versatile chemical reactivity and broad spectrum of biological activities, making them valuable scaffolds in medicinal chemistry and drug development.[1][2][3] This document details the compound's formal nomenclature, physicochemical properties, a plausible synthetic route based on established chemical principles, and an exploration of its potential therapeutic applications. By synthesizing information from public chemical databases and the broader scientific literature on related compounds, this guide serves as a foundational resource for researchers investigating this molecule and its derivatives for novel therapeutic agents.

Chemical Identity and Nomenclature

The precise identification and naming of a chemical entity are paramount for unambiguous scientific communication. This section outlines the formal IUPAC name, common synonyms, and key identifiers for the target compound.

IUPAC Name

The systematic name for this compound, following the rules established by the International Union of Pure and Applied Chemistry (IUPAC), is (2,4,6-trichloroanilino)thiourea .[4] This name clarifies the substitution pattern on the aniline-like nitrogen atom and identifies the core structure as a thiourea derivative.

Synonyms and Identifiers

In literature and chemical databases, the compound is referenced by several names and codes. Understanding these is crucial for comprehensive data retrieval.

| Identifier Type | Value | Source |

| Systematic Name | 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide | Depositor-Supplied[4] |

| CAS Number | 14576-98-8 | Chemical Abstracts Service[4] |

| PubChem CID | 2763666 | PubChem Database[4] |

| Other Synonyms | [(2,4,6-trichlorophenyl)amino]thiourea | Depositor-Supplied[4] |

| 2-(2,4,6-Trichlorophenyl)hydrazine-1-carbothioamide | Vendor Information[5] |

Chemical Structure

The two-dimensional structure of (2,4,6-trichloroanilino)thiourea is depicted below, illustrating the connectivity of the 2,4,6-trichlorophenyl ring to the hydrazinecarbothioamide moiety.

Caption: 2D structure of (2,4,6-trichloroanilino)thiourea.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key computed properties.

| Property | Value | Unit |

| Molecular Formula | C₇H₆Cl₃N₃S | - |

| Molecular Weight | 270.6 | g/mol [4] |

| Exact Mass | 268.934801 | Da[4] |

| Topological Polar Surface Area | 82.2 | Ų[4] |

| Hydrogen Bond Donors | 3 | Count |

| Hydrogen Bond Acceptors | 3 | Count |

| InChIKey | HLWGCUILUNSFII-UHFFFAOYSA-N | -[4] |

Synthesis and Characterization

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the molecule at the N-C bond of the thiourea moiety, identifying (2,4,6-trichlorophenyl)hydrazine as the key precursor.

Caption: Retrosynthetic pathway for the target compound.

Precursor Synthesis: (2,4,6-Trichlorophenyl)hydrazine

The essential intermediate, (2,4,6-trichlorophenyl)hydrazine (CAS 5329-12-4), is not commercially abundant but can be synthesized in the laboratory.[8] A common and reliable method involves a two-step process starting from 2,4,6-trichloroaniline.[9]

-

Diazotization: 2,4,6-trichloroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[9] The causality for the low temperature is to prevent the highly unstable diazonium salt from decomposing.

-

Reduction: The resulting diazonium salt is then reduced to the target hydrazine.[9] A common reducing agent for this transformation is stannous chloride (SnCl₂) in a concentrated acidic medium.[9]

Protocol: Synthesis of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide

This protocol is a representative procedure adapted from general methods for synthesizing N-substituted thiosemicarbazides from hydrazines.

Materials:

-

(2,4,6-Trichlorophenyl)hydrazine

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (2,4,6-trichlorophenyl)hydrazine (1 equivalent) in ethanol.

-

Thiocyanate Addition: Add an aqueous solution of potassium thiocyanate (1.1 equivalents).

-

Acidification & Reflux: Add a few drops of concentrated HCl to catalyze the reaction. The acid protonates the thiocyanate, facilitating the nucleophilic attack by the hydrazine. Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[6][7]

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of ice-cold water.

-

Precipitation & Filtration: The product should precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any unreacted salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed, as is standard practice in the field.[6][7]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and proton/carbon environments.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H, C=S, and aromatic C-H bonds.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a trichlorinated compound.

-

Elemental Analysis: To determine the percentage composition of C, H, N, and S, confirming the molecular formula.

Biological Context and Potential Applications

While direct biological data for this specific molecule is limited, the hydrazinecarbothioamide scaffold is a "privileged structure" in medicinal chemistry, known to be a precursor to a wide array of bioactive heterocyclic compounds and to possess intrinsic activity.[1]

The Thiosemicarbazide Scaffold in Drug Discovery

Derivatives of thiosemicarbazide have been extensively investigated and have demonstrated a remarkable range of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: Many thiosemicarbazides and their cyclized derivatives (e.g., 1,2,4-triazoles) show potent activity against various bacterial and fungal strains.[6][7][10]

-

Anticancer Activity: Certain derivatives have shown significant antiproliferative effects on cancer cell lines.[3] For example, carbazole-based hydrazinecarbothioamides have been found to induce apoptosis and target the PI3K/Akt/mTOR signaling pathway in breast cancer cells.[3]

-

Enzyme Inhibition: This class of compounds is known to inhibit various enzymes. Recent studies have identified hydrazinecarbothioamide derivatives as potent inhibitors of carbonic anhydrase II and 15-lipoxygenase, enzymes relevant to several pathological conditions.[2]

-

Antioxidant Activity: The hydrazine and thioamide moieties can contribute to radical scavenging capabilities, and some derivatives have shown potent antioxidant effects.[3][10]

Potential Mechanisms of Action (MoA)

Based on analogous structures, 2-(2,4,6-trichlorophenyl)-1-hydrazinecarbothioamide could plausibly exert biological effects through several mechanisms. The trichlorophenyl group often enhances lipophilicity and can facilitate membrane transport or hydrophobic interactions within a target's active site.

Caption: Plausible mechanisms of action for the target compound.

A particularly relevant analogue is the fungicide fenpicoxamid, which is metabolized to UK-2A. This active metabolite inhibits the Qi quinone binding site of cytochrome b, disrupting the mitochondrial respiratory chain.[11] This provides a strong rationale for investigating the effect of 2-(2,4,6-trichlorophenyl)-1-hydrazinecarbothioamide on mitochondrial function.

Proposed Experimental Workflow for Bioactivity Screening

To evaluate the therapeutic potential of the synthesized compound, a systematic screening process is necessary. The following workflow provides a logical progression from initial synthesis to the identification of a biological "hit."

Caption: Experimental workflow for bioactivity screening.

Protocol: Minimum Inhibitory Concentration (MIC) Assay This protocol outlines a standard method for assessing antimicrobial activity.[7]

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) in appropriate broth media.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth media to achieve a range of final concentrations.

-

Inoculation: Add the microbial inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion and Future Directions

2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide is a chemical entity with significant, albeit underexplored, potential. As a member of the versatile thiosemicarbazide family, it stands as a promising candidate for drug discovery programs. The presence of the trichlorophenyl moiety may confer unique properties related to potency and selectivity.

Future research should focus on the practical synthesis and purification of this compound, followed by a comprehensive biological evaluation through the screening workflow outlined above. Positive hits should be followed by mechanism of action studies, focusing on plausible targets like mitochondrial respiration and key metabolic enzymes. Subsequent medicinal chemistry efforts could explore structure-activity relationships by modifying the substitution pattern on the phenyl ring and the terminal nitrogen of the thiourea group to optimize for potency and reduce potential toxicity.

References

-

PubChem. (n.d.). 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Gürsoy, E., & Öcal, N. (2020). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

- Shawali, A. S. (2010). Hydrazinecarbothioamide group in the synthesis of heterocycles.

-

PubChem. (n.d.). 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2,4,6-Trichlorophenyl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Hydrazinecarbothioamide. NIST Chemistry WebBook. Retrieved from [Link]

-

Blossom Chemical. (n.d.). Understanding the Synthesis and Applications of 2,4,6-Trichlorophenylhydrazine. Retrieved from [Link]

- Google Patents. (n.d.). US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine.

-

Gürsoy, E., & Öcal, N. (2020). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-[4-(3-Chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]hydrazinecarbothioamide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Hydrazinecarbothioamide (CAS 79-19-6). Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenyl)-1-hydrazinecarbothioamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Ilas, J., et al. (2018). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. PMC - NIH. Retrieved from [Link]

-

Zaib, S., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. NIH. Retrieved from [Link]

-

Al-Warhi, T., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. NIH. Retrieved from [Link]

-

Alsaad, H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. Retrieved from [Link]

-

Young, D. H., et al. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. PubMed. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide | C7H6Cl3N3S | CID 2763666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 14576-98-8 | 2-(2,4,6-Trichlorophenyl)hydrazine-1-carbothioamide - Moldb [moldb.com]

- 6. turkjps.org [turkjps.org]

- 7. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (2,4,6-Trichlorophenyl)hydrazine | C6H5Cl3N2 | CID 79234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2,4,6-Trichlorophenyl)hydrazinecarbothioamide (CAS Number: 14576-98-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4,6-Trichlorophenyl)hydrazinecarbothioamide, registered under CAS number 14576-98-8, is a halogenated aromatic thiosemicarbazide derivative. This class of compounds has garnered significant interest in medicinal chemistry due to a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The presence of the trichlorophenyl moiety and the thiosemicarbazide functional group suggests a potential for diverse pharmacological applications, making it a molecule of interest for further investigation and drug development. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, analytical characterization, and a review of the relevant scientific literature regarding its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2,4,6-Trichlorophenyl)hydrazinecarbothioamide is presented in the table below. These properties are crucial for understanding its behavior in biological and chemical systems.

| Property | Value | Source |

| CAS Number | 14576-98-8 | [1] |

| Molecular Formula | C₇H₆Cl₃N₃S | [1] |

| Molecular Weight | 270.6 g/mol | [1] |

| IUPAC Name | (2,4,6-trichloroanilino)thiourea | [1] |

| Appearance | Expected to be a solid | - |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | - |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis of the target compound can be logically approached in two main steps: the synthesis of the precursor 2,4,6-trichlorophenylhydrazine, followed by its reaction with a thiocyanate source to yield the final product.

Caption: Proposed two-step synthesis of 2-(2,4,6-Trichlorophenyl)hydrazinecarbothioamide.

Experimental Protocol (General Method)

Step 1: Synthesis of 2,4,6-Trichlorophenylhydrazine (Precursor)

A common method for the synthesis of arylhydrazines is the reduction of the corresponding diazonium salt.[2]

-

Diazotization: 2,4,6-trichloroaniline is dissolved in a suitable acidic medium (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Reduction: The resulting diazonium salt solution is then treated with a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, to reduce the diazonium group to a hydrazine.[2]

-

Work-up and Purification: The reaction mixture is typically basified to precipitate the hydrazine, which is then extracted with an organic solvent. The crude product can be purified by recrystallization.

Step 2: Synthesis of 2-(2,4,6-Trichlorophenyl)hydrazinecarbothioamide

The formation of thiosemicarbazides from hydrazines is a well-established reaction.[3]

-

Reaction: An equimolar amount of 2,4,6-trichlorophenylhydrazine is dissolved in a suitable solvent, such as ethanol or a water-ethanol mixture. To this solution, an equimolar amount of a thiocyanate salt, such as ammonium thiocyanate, is added.

-

Reflux: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(2,4,6-Trichlorophenyl)hydrazinecarbothioamide.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the trichlorophenyl ring. Due to the symmetrical substitution pattern, these protons may appear as a singlet or a narrow multiplet. Additionally, signals corresponding to the N-H protons of the hydrazine and thioamide groups would be present, typically as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, with the carbons bearing chlorine atoms shifted downfield. A key signal would be that of the thiocarbonyl group (C=S), which typically appears in the range of 180-200 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: In the region of 3100-3400 cm⁻¹, corresponding to the hydrazine and thioamide N-H bonds.

-

C=S stretching: A strong band around 1200-1300 cm⁻¹, characteristic of the thiocarbonyl group.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aromatic C=C stretching: In the region of 1450-1600 cm⁻¹.

-

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (270.6 g/mol for C₇H₆Cl₃N₃S). The isotopic pattern of the molecular ion would be characteristic of a molecule containing three chlorine atoms. Fragmentation patterns would likely involve the loss of small molecules such as H₂S, NH₃, and cleavage of the hydrazine and thiourea moieties.

Potential Biological Activities and Applications

The thiosemicarbazide scaffold is a well-known pharmacophore, and its derivatives have been extensively studied for various biological activities.

Antiglycation Activity

Advanced glycation end products (AGEs) are implicated in the pathogenesis of diabetic complications and other age-related diseases. Compounds that can inhibit the formation of AGEs are of significant therapeutic interest. A study on the related 2,4,6-trichlorophenyl hydrazones demonstrated significant in vitro antiglycation potential, with some derivatives showing better activity than the standard inhibitor, rutin.[4] This suggests that 2-(2,4,6-Trichlorophenyl)hydrazinecarbothioamide could also possess antiglycation properties, making it a candidate for further investigation in the context of diabetes and related disorders. The proposed mechanism for antiglycation activity often involves the scavenging of free radicals, which play a role in the glycation process.[1]

Antimicrobial Activity

Thiosemicarbazide derivatives are known to exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[5][6] The presence of the trichlorophenyl group, a known pharmacophore in antimicrobial agents, further enhances the likelihood of this compound possessing antimicrobial properties. The mechanism of action for antimicrobial thiosemicarbazides is often attributed to their ability to chelate metal ions essential for microbial growth or to inhibit specific enzymes within the pathogens.

Other Potential Applications

Given the diverse biological activities of thiosemicarbazides, 2-(2,4,6-Trichlorophenyl)hydrazinecarbothioamide could also be explored for other therapeutic applications, such as:

-

Anticonvulsant activity: Many thiosemicarbazide derivatives have shown promise as anticonvulsant agents.

-

Anticancer activity: The thiosemicarbazide scaffold is present in several compounds with demonstrated anticancer properties.

Safety and Handling

Specific toxicity data for 2-(2,4,6-Trichlorophenyl)hydrazinecarbothioamide is not available. However, based on the general properties of related compounds, it should be handled with care in a laboratory setting. Standard safety precautions should be followed:

-

Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

2-(2,4,6-Trichlorophenyl)hydrazinecarbothioamide is a molecule with significant potential for further research and development in the pharmaceutical and life sciences sectors. Its structural features suggest a range of possible biological activities, with antiglycation and antimicrobial properties being particularly promising avenues for investigation. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for researchers by outlining its physicochemical properties, a plausible synthetic route, and a summary of its potential applications based on the rich chemistry and pharmacology of the thiosemicarbazide class of compounds. Further experimental studies are warranted to fully elucidate the properties and therapeutic potential of this interesting molecule.

References

-

PubChem. (n.d.). 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide. National Center for Biotechnology Information. Retrieved from [Link]

- Küçükgüzel, İ., Oruç, E. E., Rollas, S., Şahin, F., & Özbek, A. (2002). Synthesis, characterisation and biological activity of novel 4-aryl-1-(3-chlorobenzoyl)thiosemicarbazides. European journal of medicinal chemistry, 37(3), 197-206.

-

Der Pharma Chemica. (2013). Antibacterial activity of thiosemicarbazide derivatives. Retrieved from [Link]

- Dincel, E. D., Kuran, E. D., Dinç, H. Ö., Başoğlu, F., Güler, E., & Ulusoy Güzeldemirci, N. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 19(5), 534–542.

- Paneth, A., Wróbel, R., Plech, T., Paneth, P., & Gzyl-Malcher, B. (2021). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules (Basel, Switzerland), 26(11), 3375.

-

MDPI. (2024). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 2,4,6-Trichlorophenylhydrazine. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. Retrieved from [Link]

- Dincel, E. D., Kuran, E. D., Dinç, H. Ö., Başoğlu, F., Güler, E., & Ulusoy Güzeldemirci, N. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish journal of pharmaceutical sciences, 19(5), 534–542.

- Khan, K. M., Shah, Z., Ahmad, V. U., Khan, M., Taha, M., Rahim, F., Jahan, H., Perveen, S., & Choudhary, M. I. (2011). Synthesis of 2,4,6-trichlorophenyl hydrazones and their inhibitory potential against glycation of protein.

-

Semantic Scholar. (2025). Design, synthesis, characterization and biological screening of novel thiosemicarbazones and their derivatives with potent antibacterial and antidiabetic activities. Retrieved from [Link]

- Kowalczyk, A., Paneth, A., Trojanowski, D., Paneth, P., Zakrzewska-Czerwińska, J., & Stączek, P. (2022). Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegatis. International journal of molecular sciences, 23(15), 8568.

- Google Patents. (n.d.). Preparation of 2,4,6-trichlorophenylhydrazine.

-

Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme for synthesis of (2E)-2-[(5,7-dichloronaphthalen-2-yl)methylidene]-N-(3,4,5-trichlorophenyl)hydrazine-1-carbothioamide. Retrieved from [Link]

-

NIST. (n.d.). Hydrazine, (2,4,6-trichlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Retrieved from [Link]

-

NIST. (n.d.). Hydrazine, (2,4,6-trichlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Dalton Transactions. (2016). UVIC. Retrieved from [Link]

-

MDPI. (2022). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4,6-Trichlorophenyl isothiocyanate. Retrieved from [Link]

-

NIST. (n.d.). Hydrazinecarbothioamide. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. pjps.pk [pjps.pk]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,4,6-trichlorophenyl hydrazones and their inhibitory potential against glycation of protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide belongs to the thiosemicarbazide class of compounds, which are recognized for their diverse biological activities.[1] The molecular scaffold of thiosemicarbazides is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including antimicrobial, antiviral, and anticancer effects.[2][3][4] The subject of this guide, with its distinct 2,4,6-trichlorophenyl substitution, presents a unique electronic and steric profile that is anticipated to influence its biological activity and physicochemical properties. This document provides a comprehensive overview of its molecular structure, a probable synthetic pathway, and expected analytical characteristics based on established chemical principles and data from closely related analogues.

Molecular Structure and Properties

The fundamental properties of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide are derived from its constituent functional groups: a trichlorinated aromatic ring, a hydrazine linker, and a carbothioamide moiety.

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₃N₃S | [4] |

| IUPAC Name | (2,4,6-trichloroanilino)thiourea | [4] |

| Molecular Weight | 270.6 g/mol | [4] |

| CAS Number | 14576-98-8 | [4] |

The trichlorophenyl group is a strong electron-withdrawing group, which significantly influences the electron density distribution across the entire molecule. This electronic effect, combined with the steric hindrance imposed by the ortho-chlorine atoms, will dictate the molecule's conformational preferences and its potential interactions with biological targets.

Caption: Postulated two-step synthesis pathway for 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide.

Protocol for Step 1: Synthesis of 2,4,6-Trichlorophenylhydrazine

-

Diazotization: 2,4,6-trichloroaniline is dissolved in an acidic aqueous solution (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Reduction: The resulting diazonium salt solution is then treated with a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, to reduce the diazonium group to a hydrazine, yielding 2,4,6-trichlorophenylhydrazine. [5]

Step 2: Synthesis of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide

The formation of the thiosemicarbazide can be achieved by reacting the synthesized 2,4,6-trichlorophenylhydrazine with a source of the thiocarbamoyl group. A common method involves the reaction with an alkali metal or ammonium thiocyanate in an acidic medium, which generates isothiocyanic acid in situ.

Protocol for Step 2:

-

Reaction Setup: An equimolar amount of 2,4,6-trichlorophenylhydrazine and ammonium thiocyanate are dissolved in a suitable solvent, typically ethanol.

-

Acidification and Reflux: A catalytic amount of a strong acid, such as concentrated hydrochloric acid, is added to the mixture. The reaction is then heated to reflux for several hours.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final compound.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for 2-(2,4,6-trichlorophenyl)-1-hydrazinecarbothioamide is not available in the reviewed literature. However, based on the known spectral characteristics of its constituent functional groups and analogous compounds, a predicted spectroscopic profile can be outlined. [1][2][6]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H, C=S, and aromatic C-Cl bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H stretching (hydrazine and amide) | 3100 - 3400 | Likely to appear as multiple, sharp to broad peaks. |

| Aromatic C-H stretching | 3000 - 3100 | Weak to medium intensity. |

| C=S stretching (thioamide) | 1170 - 1350 | This "thioamide I" band is a key indicator. |

| C-N stretching | 1400 - 1600 | |

| Aromatic C=C stretching | 1450 - 1600 | Multiple bands are expected. |

| C-Cl stretching | 600 - 800 | Strong absorptions characteristic of the trichlorophenyl group. |

The presence of hydrogen bonding can lead to broadening and shifts in the N-H stretching frequencies. [7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: The two protons on the trichlorophenyl ring are expected to appear as a singlet in the aromatic region (δ 7.0-8.0 ppm) due to their chemical equivalence.

-

N-H Protons: The protons of the hydrazine and amide groups will appear as distinct, exchangeable signals, likely in the downfield region (δ 8.0-12.0 ppm). Their chemical shifts and multiplicities will be influenced by the solvent and concentration. [6] ¹³C NMR:

-

Aromatic Carbons: Six distinct signals are expected for the carbons of the trichlorophenyl ring. The carbons bearing chlorine atoms will be significantly shifted downfield.

-

Thioamide Carbon (C=S): The most downfield signal is anticipated for the thioamide carbon, typically appearing in the range of δ 170-190 ppm. [9]

Mass Spectrometry

The mass spectrum should exhibit a clear molecular ion peak (M⁺) at m/z 270, with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation patterns would likely involve the cleavage of the N-N bond and the loss of the thioamide moiety. [2]

Potential Applications and Future Directions

Given the established biological activities of thiosemicarbazides, 2-(2,4,6-trichlorophenyl)-1-hydrazinecarbothioamide is a candidate for investigation in several therapeutic areas. The strong electron-withdrawing nature of the trichlorophenyl ring may enhance its potency or alter its selectivity for specific biological targets compared to other substituted thiosemicarbazides.

Future research should focus on:

-

Validated Synthesis and Characterization: The development and publication of a detailed, validated synthetic protocol and complete spectroscopic and crystallographic characterization of the title compound.

-

Biological Screening: A comprehensive evaluation of its antimicrobial, antiviral, and cytotoxic activities to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues with different substitution patterns on the phenyl ring to elucidate the key structural features required for biological activity.

Conclusion

2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide is a molecule of significant interest due to its thiosemicarbazide core and unique substitution pattern. While direct experimental data is currently limited in the public domain, this guide provides a robust, scientifically grounded overview of its molecular structure, a probable synthetic route, and predicted analytical characteristics. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development, providing a solid foundation for future investigations into this promising compound.

References

- Kumar, A., Mishra, R., Mazumder, A., Mazumder, R., & Kumar, A. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry, 33(9), 1957–1975.

- Yousefi, R., et al. (2012). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. DARU Journal of Pharmaceutical Sciences, 20(1), 66.

- Kucukguzel, I., et al. (2016). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Medicinal Chemistry Research, 25(11), 2547–2561.

- Singh, R. K., et al. (2022). A review on development of bio-active thiosemicarbazide derivatives: Recent advances. Results in Chemistry, 4, 100318.

-

PubChem. (n.d.). 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide. National Center for Biotechnology Information. Retrieved from [Link]

- Gomha, S. M., et al. (2023).

- Asiri, A. M., et al. (2024). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Molbank, 2024(1), M1790.

- Wang, Z., et al. (2022). Thioamide N–C(S)

-

Wikipedia. (2023). 2,4,6-Trichloroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide. National Center for Biotechnology Information. Retrieved from [Link]

- Kim, C.-U., Jin, H., & Lee, J.-M. (1990). A Study on the Synthesis of 2,4,6-Trichloroaniline by Chlorination of Aniline. Korean Journal of Chemical Engineering, 7(3), 159-165.

- Li, X., et al. (2019). Crystal structure of (E)-2-((4-chlorophenyl)(phenyl)methylene)hydrazine-1-carbothioamide, C14H12ClN3S. Zeitschrift für Kristallographie - New Crystal Structures, 234(4), 653-654.

- Google Patents. (1954). Preparation of 2, 4, 6-trichloroaniline. US2675409A.

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). (2,4,6-Trichlorophenyl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Hydrazinecarbothioamide. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Hydrazine, (2,4,6-trichlorophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

- Perjessy, A., et al. (2004). Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides. Molecules, 9(4), 213-222.

- Perjessy, A., et al. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules, 9(4), 213-222.

- Krishnakumar, V., & John, X. (2010). Ft-Ir and Computational Study of Sulphaguanidine. Oriental Journal of Chemistry, 26(4), 1333-1339.

-

ResearchGate. (n.d.). Characteristic infrared spectral data for substituted N-phenylsulfonylbenzamides 1 – 16 in trichloromethane. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]

- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide | C7H6Cl3N3S | CID 2763666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

biological activity of trichlorophenyl thiosemicarbazide derivatives

An In-Depth Technical Guide to the Biological Activity of Trichlorophenyl Thiosemicarbazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of trichlorophenyl thiosemicarbazide derivatives, a class of compounds demonstrating significant potential across a spectrum of therapeutic areas. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts, instead providing a narrative grounded in mechanistic causality and field-proven experimental insights. We will delve into the synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern the efficacy of these molecules. Every protocol and claim is presented within a self-validating framework, supported by authoritative references to ensure scientific integrity.

Introduction: The Thiosemicarbazide Scaffold

Thiosemicarbazides are a versatile class of compounds characterized by a core hydrazinecarbothioamide structure. Their significance in medicinal chemistry is well-established, stemming from their wide array of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[1][2][3][4] The biological prowess of these molecules is largely attributed to the presence of nitrogen and sulfur donor atoms, which enable them to chelate metal ions, a crucial interaction for many biological processes.[1] This guide focuses specifically on derivatives featuring a trichlorophenyl moiety, exploring how the strategic placement of chlorine atoms on the phenyl ring modulates their therapeutic potential.

Synthesis of Trichlorophenyl Thiosemicarbazide Derivatives

The synthesis of thiosemicarbazide derivatives is a cornerstone of their development. A prevalent and efficient method involves the nucleophilic addition of a carbohydrazide to an isothiocyanate.[5] This approach allows for considerable molecular diversity by varying the substituents on both precursor molecules.

Generalized Synthesis Workflow

The diagram below illustrates a typical two-step synthetic pathway. The initial step involves creating the acid hydrazide from a corresponding ester, which is then reacted with a specific trichlorophenyl isothiocyanate to yield the final thiosemicarbazide derivative.

Caption: Generalized workflow for synthesizing thiosemicarbazide derivatives.

Experimental Protocol: Synthesis of 1-(3-Chlorobenzoyl)-4-Aryl-Thiosemicarbazides

This protocol is adapted from established methodologies for synthesizing 1,4-disubstituted thiosemicarbazide derivatives.[6]

-

Preparation of 3-Chlorobenzohydrazide:

-

Dissolve one molar equivalent of methyl 3-chlorobenzoate in absolute ethanol.

-

Add a slight excess (1.1 molar equivalents) of hydrazine hydrate to the solution.

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

Pour the concentrated solution into ice-cold water to precipitate the 3-chlorobenzohydrazide.

-

Filter the solid product, wash with cold water, and dry. Recrystallize from ethanol if necessary.

-

-

Synthesis of the Thiosemicarbazide Derivative:

-

Dissolve one molar equivalent of the synthesized 3-chlorobenzohydrazide in ethanol.

-

To this solution, add one molar equivalent of the desired aryl isothiocyanate (e.g., 2,4,5-trichlorophenyl isothiocyanate).

-

Add a catalytic amount of pyridine to facilitate the reaction.

-

Reflux the mixture for 4-6 hours. Monitor the reaction via TLC.

-

After the reaction is complete, cool the mixture and pour it into crushed ice.

-

The resulting precipitate, the trichlorophenyl thiosemicarbazide derivative, is collected by filtration, washed with dilute ethanol, and dried.

-

Characterize the final product using IR, NMR, and mass spectrometry to confirm its structure.[7]

-

Core Biological Activities and Mechanisms

The trichlorophenyl substituent significantly influences the biological profile of thiosemicarbazides. The high electronegativity and lipophilicity of chlorine atoms can enhance membrane permeability and binding affinity to target sites.

Antibacterial Activity

Trichlorophenyl thiosemicarbazide derivatives have demonstrated potent activity against a range of bacteria, particularly Gram-positive strains.[8] Compounds with a 3-chlorophenyl substituent have shown notably high efficacy.[9][10]

Mechanism of Action: The precise mechanism is multifaceted. One proposed pathway involves the inhibition of bacterial type IIA topoisomerases (DNA gyrase and topoisomerase IV), enzymes essential for DNA replication, recombination, and repair.[11] The ability of the thiosemicarbazide scaffold to chelate intracellular metal ions may also disrupt critical enzymatic functions within the bacterial cell.

Quantitative Data: Antibacterial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds against various bacterial strains. Lower MIC values indicate higher antibacterial potency.

| Compound ID | Substituent Pattern | S. aureus (MIC µg/mL) | S. epidermidis (MIC µg/mL) | B. cereus (MIC µg/mL) | Reference |

| 3a | 4-(3-chlorophenyl) | 1.95 - 3.9 | 15.63 | 7.81 | [8] |

| 3e | 4-(3-fluorophenyl) | 15.63 - 31.25 | >1000 | 7.81 | [8] |

| 3g | N,N-bis(4-chlorophenyl) | Active | Not Reported | Active | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for assessing antibacterial activity.[12][13]

-

Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

-

Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and DMSO at the highest concentration used). A standard antibiotic (e.g., Cefuroxime, Vancomycin) should be run in parallel.[8]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity

These derivatives also exhibit significant antifungal properties, particularly against dermatophytes such as Trichophyton species.[14] The position of the halogen substituent on the phenyl ring is a critical determinant of activity, with meta-substituted compounds often showing the highest potency.[14][15]

Mechanism of Action: The antifungal action is thought to involve the disruption of fungal cell membrane integrity and the inhibition of essential protein synthesis.[12] The N-N-S moiety can chelate trace metals vital for fungal enzyme function, leading to cell death.

Quantitative Data: Antifungal Potency

| Compound ID | Substituent Pattern | T. rubrum (MIC µg/mL) | T. mentagrophytes (MIC µg/mL) | Reference |

| 3 | meta-chlorophenyl | 62.5 | 125 | [14] |

| 6 | meta-fluorophenyl | 31.25 | 125 | [14] |

Experimental Protocol: Antifungal Susceptibility Testing (CLSI M38-A2 adapted)

-

Culture Preparation: Grow fungal isolates on potato dextrose agar (PDA) to obtain spore suspensions.

-

Assay Setup: In a 96-well plate, perform serial dilutions of the test compounds in RPMI 1640 medium.

-

Inoculation: Add the standardized fungal spore suspension to each well.

-

Incubation: Incubate the plates at 30°C for 4-7 days.[14]

-

Endpoint Determination: The MIC is the lowest concentration that causes a significant reduction (typically ≥50% or ≥90%) in fungal growth compared to the control. The Minimum Fungicidal Concentration (MFC) can be determined by subculturing from clear wells onto fresh agar plates.

Anticancer Activity

Perhaps the most promising therapeutic application for trichlorophenyl thiosemicarbazide derivatives is in oncology. They have demonstrated potent antiproliferative effects against various cancer cell lines.[12][16]

Mechanism of Action: The anticancer mechanism is complex and primarily revolves around the generation of cellular oxidative stress.[1] The N,N,S tridentate donor set is crucial for chelating intracellular iron.[17] The resulting iron complex is redox-active and can catalyze the production of highly cytotoxic reactive oxygen species (ROS), such as hydroxyl radicals. This surge in ROS induces DNA damage and triggers programmed cell death (apoptosis).[1][16] Additionally, these compounds are known inhibitors of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair, further halting cancer cell proliferation.[18]

Caption: Proposed anticancer mechanism of thiosemicarbazide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[12]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the trichlorophenyl thiosemicarbazide derivative for 24, 48, or 72 hours. Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value (the concentration required to inhibit cell growth by 50%) is calculated from the dose-response curve.

Antiviral Activity

Historically, thiosemicarbazide derivatives were among the first compounds investigated for antiviral properties.[19] Research has continued, with studies exploring their efficacy against various viruses, including the Dengue virus.[20][21]

Mechanism of Action: The antiviral mechanism often involves the chelation of metal ions (like zinc) that are essential cofactors for viral enzymes, such as proteases and polymerases. By sequestering these ions, the compounds effectively inhibit viral replication.

Experimental Protocol: Plaque Reduction Assay

This assay quantifies the reduction in viral plaques, which are areas of cell death caused by viral infection.[20]

-

Cell Monolayer: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells for Dengue virus) in multi-well plates.

-

Viral Infection: Infect the cells with a known amount of virus (to produce a countable number of plaques) in the presence of varying concentrations of the test compound.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (like agar or methylcellulose) containing the respective compound concentrations. This restricts the spread of progeny viruses, localizing the infection to form plaques.

-

Incubation: Incubate the plates for several days until plaques are visible.

-

Staining and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control. The EC₅₀ (50% effective concentration) can be determined.

Conclusion and Future Perspectives

Trichlorophenyl thiosemicarbazide derivatives represent a highly promising chemical scaffold with a remarkable breadth of biological activity. Their demonstrated efficacy as antibacterial, antifungal, and particularly as anticancer agents warrants continued investigation. The structure-activity relationships, especially the influence of the chlorine substitution pattern, provide a clear roadmap for rational drug design. Future research should focus on optimizing the lead compounds to enhance target specificity and reduce potential off-target toxicity. The development of metal complexes of these ligands is also a compelling strategy that has been shown to augment biological activity.[22][23] With continued refinement, these versatile compounds hold the potential to yield novel therapeutics for some of the most challenging infectious diseases and cancers.

References

- A review on development of bio-active thiosemicarbazide derivatives: Recent advances. (n.d.). Google Scholar.

-

Plech, T., Wujec, M., Siwek, A., Kosikowska, U., & Malm, A. (2011). Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. European Journal of Medicinal Chemistry, 46(1), 241-248. [Link]

- New Thiosemicarbazide Derivatives with Multidirectional Biological Action. (n.d.). Google Scholar.

-

Andrzejczuk, S., et al. (2025). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. Molecules. [Link]

-

Sokół, A., et al. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules. [Link]

- Antibacterial activity of thiosemicarbazide deriv

-

Sokół, A., et al. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. ResearchGate. [Link]

- A Study of Biological Properties of Thiosemicarbazone Ligands and Their Transition Metal Complexes. (n.d.).

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). PMC - NIH. [Link]

-

Sokół, A., et al. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. MDPI. [Link]

-

Pienta, K., et al. (n.d.). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Link]

-

Andrzejczuk, S., et al. (2022). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. MDPI. [Link]

- Synthesis and Evaluation of Biological activities of Thiosemicarbazones deriv

-

Thiosemicarbazones and Derived Antimony Complexes: Synthesis, Structural Analysis, and In Vitro Evaluation against Bacterial, Fungal, and Cancer Cells. (n.d.). MDPI. [Link]

- A REVIEW ON POTENTIAL BIOLOGICAL ACTIVITIES OF THIOSEMICARBAZIDES. (n.d.). Google Scholar.

-

Lovejoy, D. B., et al. (2014). Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. PLoS ONE. [Link]

-

Zhang, M., et al. (n.d.). Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. PMC - NIH. [Link]

-

Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. (2020). PubMed. [Link]

-

Paneth, A., et al. (n.d.). Lipophilicity Studies on Thiosemicarbazide Derivatives. PMC - NIH. [Link]

-

4-(4-CHLOROPHENYL)-3-THIOSEMICARBAZIDE. (n.d.). LookChem. [Link]

-

Thiosemicarbazides: Synthesis and reactions. (2011). ResearchGate. [Link]

- Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Deriv

-

Tiwari, M., et al. (2020). Thiosemicarbazides: Updates on antivirals strategy. Mini-Reviews in Medicinal Chemistry. [Link]

-

Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. (2014). Request PDF. [Link]

-

Antiviral activity of Thiosemicarbazones derived from α-amino acids against Dengue virus. (2017). PubMed. [Link]

-

Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes. (2021). PubMed. [Link]

-

Thiosemicarbazides: Updates on Antivirals Strategy. (n.d.). Bentham Science - exaly.com. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] New Thiosemicarbazide Derivatives with Multidirectional Biological Action | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. brieflands.com [brieflands.com]

- 14. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Thiosemicarbazides: Updates on Antivirals Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antiviral activity of Thiosemicarbazones derived from α-amino acids against Dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. eurekaselect.com [eurekaselect.com]

- 22. mdpi.com [mdpi.com]

- 23. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

potential therapeutic targets of hydrazinecarbothioamide compounds

An In-Depth Technical Guide to the Potential Therapeutic Targets of Hydrazinecarbothioamide Compounds

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The hydrazinecarbothioamide scaffold, also known as the thiosemicarbazide backbone, represents a privileged structure in modern medicinal chemistry. Its synthetic tractability, arising from the straightforward condensation of hydrazides and isothiocyanates, has led to the generation of vast chemical libraries.[1][2] More importantly, the inherent chemical functionalities of this scaffold—a potent metal-chelating thiourea group and a versatile hydrazine moiety—endow its derivatives with a broad spectrum of biological activities. These compounds have demonstrated significant potential as antimicrobial, anticancer, anticonvulsant, and anti-inflammatory agents.[3][4][5]

This technical guide moves beyond a simple cataloging of these activities. It provides an in-depth analysis of the specific molecular targets that hydrazinecarbothioamide derivatives engage to elicit their therapeutic effects. We will explore the causality behind their mechanisms of action, detail the self-validating experimental protocols used to identify and characterize these interactions, and present quantitative data to support these findings. This document is designed to serve as a foundational resource for researchers aiming to leverage the therapeutic potential of this versatile chemical class.

Part 1: The Hydrazinecarbothioamide Scaffold: A Hub of Bioactivity

Core Structure and Mechanistic Principles

The bioactivity of hydrazinecarbothioamide derivatives is intrinsically linked to their structure: R₁-NH-NH-C(=S)-NH-R₂. The key to their function lies in the thioketo (C=S) and hydrazine (NH-NH) groups. This arrangement creates a powerful bidentate or tridentate chelation system capable of coordinating with essential metal cofactors in enzyme active sites, thereby disrupting their catalytic function.[6] Furthermore, the N-H protons act as hydrogen bond donors, facilitating strong interactions with amino acid residues in target proteins. This dual capability for chelation and hydrogen bonding is a recurring theme in their diverse mechanisms of action.

Synthetic Versatility

The widespread investigation of this scaffold is largely due to its synthetic accessibility. The most common route involves the reaction of an appropriate isothiocyanate with a hydrazide in a suitable solvent like ethanol, often under reflux, to yield the final products in moderate to good yields.[1][2] This simplicity allows for the systematic modification of the R₁ and R₂ substituents, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for a given target.[7][8]

Part 2: Validated Therapeutic Targets and Methodologies

This section details the primary molecular targets of hydrazinecarbothioamide compounds, organized by target class. For each, we will discuss the therapeutic relevance, mechanism of inhibition, and the specific experimental workflows required for validation.

Enzyme Inhibition: A Dominant Therapeutic Strategy

The ability to disrupt enzymatic function is the most well-documented therapeutic modality of hydrazinecarbothioamide derivatives.

Therapeutic Rationale: Urease is a nickel-dependent metalloenzyme crucial for the survival of pathogens like Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer.[9] By inhibiting urease, these compounds can disrupt the pathogen's ability to neutralize gastric acid, rendering it vulnerable.

Mechanism of Action: Hydrazinecarbothioamide derivatives function as potent urease inhibitors by directly interacting with the nickel ions within the enzyme's active site.[9] The sulfur and nitrogen atoms of the scaffold form strong coordination bonds with the Ni²⁺ ions, displacing water and blocking the substrate (urea) from accessing the catalytic center.

Quantitative Data: Urease Inhibition

| Compound ID | Substituents | Urease IC₅₀ (µM) | Reference |

| 3a | 2,4-dichlorobenzohydrazide + phenyl isothiocyanate | 8.45 ± 0.14 | [9] |

| 3e | 4-chlorobenzohydrazide + phenyl isothiocyanate | 9.12 ± 0.11 | [9] |

| 3j | 4-nitrobenzohydrazide + phenyl isothiocyanate | 10.23 ± 0.16 | [9] |

| Thiourea (Std.) | - | 21.26 ± 0.35 | [9] |

Experimental Protocol: In Vitro Urease Inhibition Assay

This protocol is a self-validating system to quantify urease inhibition. The amount of ammonia produced, a direct measure of enzyme activity, is determined spectrophotometrically.

-

Reagent Preparation: Prepare solutions of Jack bean urease, urea (substrate), and the test hydrazinecarbothioamide compound in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Enzyme Incubation: In a 96-well plate, add 25 µL of the test compound solution at various concentrations. Add 25 µL of the urease enzyme solution and incubate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 50 µL of the urea substrate solution to each well to start the enzymatic reaction. Incubate for 30 minutes at 37°C.

-

Quantify Ammonia Production (Berthelot Method):

-

Add 50 µL of phenol-nitroprusside reagent to each well.

-

Add 50 µL of alkaline hypochlorite reagent.

-

Incubate for 10 minutes at room temperature to allow for color development (indophenol blue).

-

-

Data Acquisition: Measure the absorbance at 625 nm using a microplate reader.

-

Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC₅₀ value by plotting inhibition versus inhibitor concentration.

Workflow Visualization: Urease Inhibition Assay

Caption: Workflow for determining urease inhibitory activity.